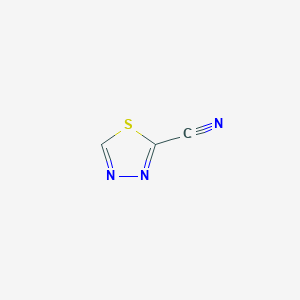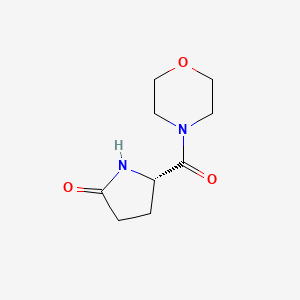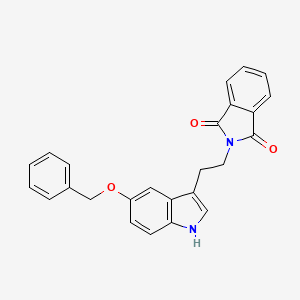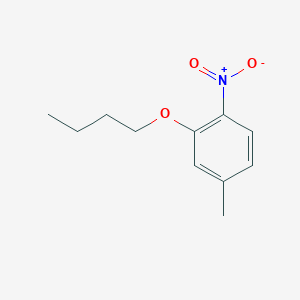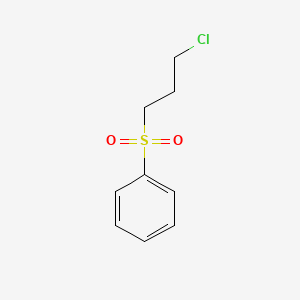
(3-CHLOROPROPANESULFONYL)BENZENE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloropropanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloropropanesulfonyl)benzene typically involves the reaction of benzene with 3-chloropropanesulfonyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic aromatic substitution. The reaction conditions often include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
(3-Chloropropanesulfonyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the sulfonyl group can yield sulfides or thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonates, sulfides, and thiols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3-Chloropropanesulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of (3-chloropropanesulfonyl)benzene involves its reactivity as an electrophile. The sulfonyl group is highly reactive towards nucleophiles, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
類似化合物との比較
Similar Compounds
- (3-Bromopropanesulfonyl)benzene
- (3-Iodopropanesulfonyl)benzene
- (3-Fluoropropanesulfonyl)benzene
Uniqueness
(3-Chloropropanesulfonyl)benzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s moderate electronegativity and size make this compound particularly suitable for specific synthetic applications where other halogens might be too reactive or too bulky.
特性
分子式 |
C9H11ClO2S |
|---|---|
分子量 |
218.70 g/mol |
IUPAC名 |
3-chloropropylsulfonylbenzene |
InChI |
InChI=1S/C9H11ClO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChIキー |
YRFGJZXFUZOMGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8797966.png)
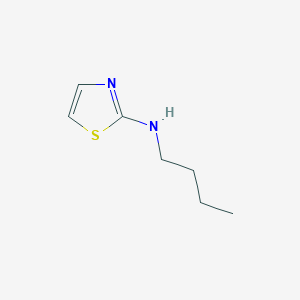
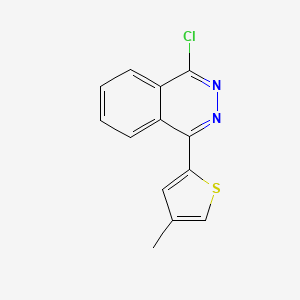
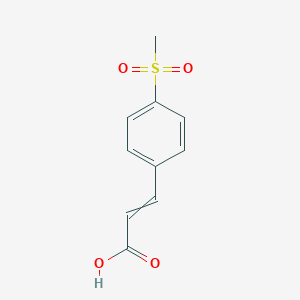
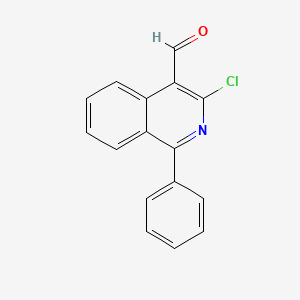
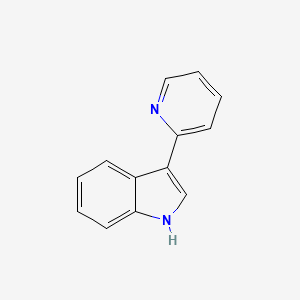

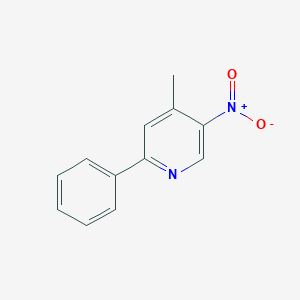
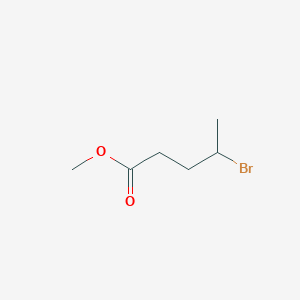
![4-Chloro-2-ethylthieno[3,2-d]pyrimidine](/img/structure/B8798020.png)
